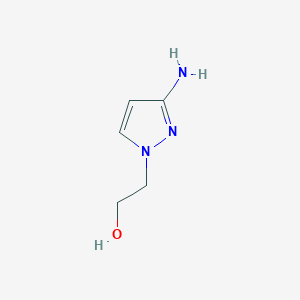

2-(3-Amino-1H-pyrazol-1-yl)ethanol

描述

Historical Context and Evolution of Pyrazole (B372694) Research

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". ijraset.comglobalresearchonline.netwikipedia.org A significant milestone in pyrazole synthesis was achieved by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. ijraset.comwikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. globalresearchonline.netwikipedia.orgnih.gov

Early research focused on the fundamental synthesis and characterization of the pyrazole ring. One of the pioneering methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first accomplished in 1883, which involves the reaction of hydrazine (B178648) derivatives with β-diketones. mdpi.com Over the years, research has evolved to develop a multitude of synthetic routes, leading to a wide array of pyrazole derivatives with diverse functionalities. nih.gov The continuous development of synthetic methodologies has been driven by the ever-expanding applications of pyrazoles in various scientific fields. nih.gov

Significance of Pyrazole Scaffold in Medicinal Chemistry and Other Fields

The pyrazole scaffold is a highly valued structural motif in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. numberanalytics.comresearchgate.net Its versatility and favorable drug-like properties have led to its classification as a "privileged structure" in drug discovery. nih.gov Many commercially successful drugs incorporate the pyrazole ring, highlighting its therapeutic importance. nih.govtandfonline.com

Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. globalresearchonline.netnih.govnih.gov These include:

Anti-inflammatory and Analgesic: Compounds like celecoxib (B62257) and difenamizole (B1670549) are well-known for their anti-inflammatory and pain-relieving properties. nih.govnih.govfrontiersin.org

Anticancer: A significant number of pyrazole-containing molecules have been investigated and developed as anticancer agents. scirp.orgmdpi.com

Antimicrobial: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. nih.govmdpi.commdpi.com

Antiviral: Research has explored the potential of pyrazoles as antiviral agents. nih.govmdpi.com

Antidepressant and Antipsychotic: The pyrazole nucleus is a component of drugs targeting the central nervous system, such as the antidepressant fezolamide and the antipsychotic CDPPB. nih.govnih.gov

Anti-obesity: The anti-obesity drug rimonabant (B1662492) contains a pyrazole moiety. nih.govnih.gov

Enzyme Inhibition: Pyrazoles are known to be effective inhibitors of various enzymes, a property that underpins many of their therapeutic effects. mdpi.com

The following table provides a summary of some key pharmacological activities of pyrazole derivatives:

| Pharmacological Activity | Examples of Pyrazole-Based Compounds |

| Anti-inflammatory | Celecoxib, Tepoxalin nih.govresearchgate.net |

| Anticancer | Crizotinib, Pirtobrutinib mdpi.comresearchgate.net |

| Antiviral | Lenacapavir tandfonline.com |

| Antidepressant | Fezolamide nih.gov |

| Anti-obesity | Rimonabant nih.gov |

| Analgesic | Difenamizole nih.gov |

The utility of the pyrazole scaffold extends beyond medicine into the field of agriculture. nih.govnumberanalytics.com Pyrazole derivatives are key components in a variety of agrochemicals, including:

Insecticides: Compounds like fipronil (B1672679) and tolfenpyrad (B1681338) are effective insecticides. wikipedia.org

Herbicides: Pyrazole-based compounds are used to control unwanted plant growth. biosynce.comroyal-chem.com

Fungicides: Derivatives such as pyraclostrobin (B128455) are used to combat fungal diseases in crops. royal-chem.com

The efficacy of these compounds often stems from their ability to interact with specific biological targets in pests and pathogens. biosynce.com

In the realm of materials science, pyrazole derivatives are gaining attention for their potential in creating novel materials with unique properties. biosynce.comnih.govnumberanalytics.com Their applications include:

Dyes and Fluorescent Agents: The aromatic nature of the pyrazole ring contributes to the development of dyes and fluorescent materials. royal-chem.comglobalresearchonline.net

Polymers and Coatings: Pyrazole-containing polymers can exhibit distinct optical, electrical, and mechanical properties, making them suitable for sensors and optoelectronic devices. biosynce.com

Metal-Organic Frameworks (MOFs): The ability of pyrazoles to coordinate with metal ions is utilized in the construction of MOFs, which have potential applications in gas storage and catalysis. biosynce.com

Focus on Amino-Pyrazole Derivatives

Among the vast family of pyrazole derivatives, amino-pyrazoles are a particularly important subclass. mdpi.comchim.it These compounds are characterized by the presence of an amino group (-NH2) attached to the pyrazole ring. The position of the amino group (at the 3, 4, or 5 position of the pyrazole ring) significantly influences the compound's properties and biological activity. mdpi.comresearchgate.net

The structural diversity of amino-pyrazoles is further enhanced by the possibility of tautomerism, where the hydrogen atom on the ring nitrogen can shift its position, leading to different structural isomers. researchgate.net This dynamic nature can be a key factor in their biological activity.

Importance as Building Blocks for Bioactive Molecules

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature and presence in numerous biologically active compounds. tandfonline.comnih.govresearchgate.net This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, provides a unique template for the design and synthesis of novel therapeutic agents. mdpi.comrsc.org Its significance stems from its ability to serve as a versatile building block, allowing for the creation of a diverse array of molecules with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The adaptability of the pyrazole ring system, coupled with its favorable drug-like properties, has made it an attractive starting point for the development of drugs targeting a wide range of diseases. mdpi.com

The strategic importance of pyrazole derivatives in drug discovery is underscored by their presence in several FDA-approved drugs. researchgate.net These include medications for various conditions, highlighting the broad therapeutic potential of this chemical class. The pyrazole scaffold's ability to be readily functionalized allows medicinal chemists to fine-tune the physicochemical and biological properties of the resulting molecules, optimizing them for specific therapeutic targets. mdpi.comrsc.org

The Pyrazole Scaffold in Drug Design and Development

The pyrazole ring is a key structural component in a multitude of pharmaceuticals, demonstrating its wide-ranging applicability in medicine. Its derivatives have been successfully developed into drugs for treating inflammation, cancer, infections, and other conditions. tandfonline.comresearchgate.net The structural versatility of the pyrazole core allows it to interact with various biological targets, including enzymes and receptors, thereby exerting a wide range of pharmacological effects.

One of the key advantages of the pyrazole scaffold is its ability to act as a bioisosteric replacement for other chemical groups, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. mdpi.com The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, while the rest of the ring can be substituted to modulate properties such as solubility and metabolic stability. mdpi.com

The following table provides examples of pyrazole-containing drugs and their therapeutic applications, illustrating the broad impact of this scaffold in modern medicine.

| Drug Name | Therapeutic Application |

| Ibrutinib | Cancer (Leukemia, Lymphoma) |

| Ruxolitinib | Cancer (Myelofibrosis), Alopecia Areata |

| Axitinib | Cancer (Kidney) |

| Niraparib | Cancer (Ovarian) |

| Baricitinib | Rheumatoid Arthritis, Alopecia Areata |

| Lenacapavir | HIV |

| Riociguat | Pulmonary Hypertension |

| Sildenafil | Erectile Dysfunction |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity (Withdrawn) |

| Difenamizole | Analgesic |

This table showcases a selection of drugs containing a pyrazole nucleus, highlighting the diverse therapeutic areas where this scaffold has proven to be effective. tandfonline.comresearchgate.net

Pyrazole Derivatives as Kinase Inhibitors

A particularly significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy. mdpi.com Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has been instrumental in the design of potent and selective kinase inhibitors. mdpi.com

Several FDA-approved kinase inhibitors incorporate a pyrazole ring, demonstrating the scaffold's effectiveness in this therapeutic area. mdpi.com These drugs target various kinases involved in cancer progression, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and B-Raf. tandfonline.commdpi.com The ability of the pyrazole core to be elaborated with different substituents allows for the precise targeting of the ATP-binding site of specific kinases, leading to the development of highly effective and targeted cancer therapies. mdpi.com

The table below lists some pyrazole-based protein kinase inhibitors approved by the FDA.

| Drug Name | Target Kinase(s) |

| Ibrutinib | Bruton's tyrosine kinase (BTK) |

| Ruxolitinib | Janus kinases (JAK1, JAK2) |

| Axitinib | Vascular endothelial growth factor receptors (VEGFRs) |

| Crizotinib | ALK, ROS1, MET |

| Encorafenib | B-Raf |

| Erdafitinib | Fibroblast growth factor receptors (FGFRs) |

| Pirtobrutinib | Bruton's tyrosine kinase (BTK) |

This table illustrates the importance of the pyrazole scaffold in the development of targeted cancer therapies through the inhibition of specific protein kinases. mdpi.com

The Role of Aminopyrazoles in Synthesizing Bioactive Molecules

Within the broader class of pyrazole derivatives, aminopyrazoles are particularly valuable as synthetic intermediates. mdpi.com The presence of an amino group provides a reactive handle for further chemical modifications, enabling the construction of more complex fused heterocyclic systems. mdpi.com For instance, 5-aminopyrazole derivatives serve as key starting materials for the synthesis of a variety of bioactive compounds, including pyrazolopyrimidines and pyrazolopyridines. mdpi.com These fused systems often exhibit enhanced biological activities. mdpi.com

The compound 2-(3-Amino-1H-pyrazol-1-yl)ethanol and its structural analogs are examples of such building blocks. The amino group on the pyrazole ring and the hydroxyl group on the ethanol (B145695) side chain offer two points for chemical elaboration, making them versatile precursors for the synthesis of a wide range of derivatives with potential therapeutic applications. chemscene.combiosynth.com

Research has shown that derivatives synthesized from aminopyrazole precursors can exhibit a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.com The ability to readily modify the aminopyrazole core allows for the exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates. researchgate.net

The following table provides examples of bioactive fused pyrazole systems derived from aminopyrazole precursors.

| Fused Pyrazole System | Reported Biological Activities |

| Pyrazolopyrimidines | Anticancer, Antimicrobial |

| Pyrazolopyridines | Anticancer, Anti-inflammatory |

| Pyrazoloquinazolines | Anticancer, Enzyme inhibitors |

| Pyrazolotriazines | Antimicrobial, Anti-tuberculosis |

| Imidazo[1,2-b]pyrazoles | Antimicrobial, Anticancer, Anti-inflammatory |

This table highlights the diverse biological activities of fused heterocyclic systems that can be synthesized from aminopyrazole building blocks. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-(3-aminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJIESRUALRBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611926 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84407-13-6 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) for Solid-State Structure DeterminationThere are no published X-ray crystallography studies for 2-(3-Amino-1H-pyrazol-1-yl)ethanol that would provide definitive information on its solid-state structure, including bond lengths, bond angles, and crystal packing.

of this compound

Following extensive research, detailed crystallographic and specific solid-state conformational data for the compound this compound are not available in the public domain. Structural elucidation and advanced spectroscopic analysis, including crystal packing, intermolecular interactions, and solid-state conformational analysis, rely on experimental data obtained from techniques such as X-ray crystallography.

Without access to the published crystal structure of this compound, it is not possible to provide scientifically accurate information or generate the detailed data tables requested for the following sections:

Computational Chemistry and Theoretical Studies of 2 3 Amino 1h Pyrazol 1 Yl Ethanol

Molecular Docking Simulations

There are no published molecular docking studies featuring 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This computational technique is used to predict how a molecule (ligand) binds to a biological target, such as a protein, which is crucial for drug discovery.

No predictions of binding modes or affinities for this compound with any biological targets have been reported.

Without molecular docking simulations, there is no information available on the specific ligand-protein interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and any protein targets.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been found in the literature. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes and conformational changes.

Dynamic Behavior and Conformational Space Exploration

The dynamic nature of this compound and its derivatives is crucial for understanding their interaction with biological targets. The flexibility of the ethanol (B145695) side chain and the potential for rotation around the bond connecting it to the pyrazole (B372694) ring allow the molecule to adopt various conformations. Theoretical calculations and molecular dynamics simulations are employed to explore this conformational space.

Studies on related 3-aminopyrazole derivatives have demonstrated that intramolecular hydrogen bonding can significantly influence conformational preferences. For instance, investigations into 3-amino-1H-pyrazole-5-carboxylic acid revealed a preference for an extended conformation, stabilized by intramolecular interactions. However, the presence of different functional groups can alter this landscape, making a detailed conformational analysis of this compound essential to understand its specific behavior.

Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a key tool for assessing the stability of the complex formed between a ligand, such as this compound, and its biological target. These simulations model the atomic-level movements over time, providing insights into the persistence of binding interactions. By analyzing parameters like root-mean-square deviation (RMSD) and protein-ligand interaction fingerprints, researchers can qualitatively estimate the stability of the ligand-target complex.

For pyrazole derivatives, MD simulations have been used to confirm the stability of their binding modes within the active sites of various enzymes. For example, simulations of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors showed good stability over 50-nanosecond simulations, with only minor conformational changes. This type of analysis is critical for predicting the efficacy and residence time of a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.

For pyrazole-containing compounds, QSAR models have been developed to correlate various structural features with a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.govresearchgate.net These studies have highlighted the importance of specific substituents and physicochemical properties in determining the potency of these molecules. nih.gov The pyrazole ring itself is a key structural motif known for its diverse pharmacological activities. researchgate.netnih.gov By applying QSAR to this compound and its analogues, researchers can identify the key molecular descriptors that govern their biological effects, thereby guiding the design of more potent derivatives. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thus reducing the likelihood of late-stage failures.

Various computational tools and web servers are available to predict the ADMET properties of molecules like this compound. These predictions are based on the molecule's structural features and physicochemical properties. For pyrazole derivatives, in silico studies have been used to evaluate properties such as oral bioavailability, blood-brain barrier permeability, and metabolism by cytochrome P450 enzymes. mdpi.comchristuniversity.innih.gov For instance, some pyrazole derivatives have been predicted to have low gastrointestinal absorption without crossing the blood-brain barrier. mdpi.com

Table 1: Predicted Pharmacokinetic Properties of Pyrazole Derivatives

| Property | Prediction Method | Predicted Outcome for Representative Pyrazoles |

| Oral Bioavailability | SwissADME | Varies; some show good potential |

| Blood-Brain Barrier Permeation | SwissADME | Generally predicted not to cross |

| Cytochrome P450 Inhibition | In silico models | Often predicted to not inhibit major isoforms |

| Gastrointestinal Absorption | SwissADME | Can be low for some derivatives mdpi.com |

This table is illustrative and based on general findings for pyrazole derivatives; specific predictions for this compound would require a dedicated computational study.

Computational methods are also employed to flag potentially problematic structural motifs that may lead to toxicity or non-specific activity. PAINS (Pan-Assay Interference Compounds) and Brenk alerts are two common filtering systems. biointerfaceresearch.com In silico analyses of various pyrazole derivatives have shown that while many pass these filters, some may trigger alerts. mdpi.combiointerfaceresearch.com For example, certain pyrano[2,3-c]pyrazole derivatives were found to have no PAINS alerts but did show Brenk alerts due to the presence of an imine group. mdpi.com Such predictions are valuable for prioritizing compounds for further development and for guiding chemical modifications to mitigate potential liabilities.

Coordination Chemistry of 2 3 Amino 1h Pyrazol 1 Yl Ethanol

Pyrazole (B372694) Ligands in Coordination Chemistry

Pyrazoles and their derivatives are well-established ligands in coordination chemistry, capable of forming a diverse array of complex structures. researchgate.netresearchgate.net Their coordination behavior is influenced by the substituents on the pyrazole ring and the nature of the metal ion.

Monodentate vs. Multidentate Coordination Modes

Pyrazole-based ligands can coordinate to metal centers in several ways. In its simplest form, a pyrazole can act as a monodentate ligand, binding to a metal ion through its sp2 hybridized nitrogen atom (the pyridinic nitrogen). uninsubria.itacs.org However, the introduction of additional donor groups onto the pyrazole scaffold, as seen in 2-(3-Amino-1H-pyrazol-1-yl)ethanol, allows for multidentate coordination. This can lead to the formation of chelate rings, which enhance the stability of the resulting metal complexes. researchgate.net The pyrazolate anion, formed upon deprotonation of the pyrazole N-H, can also exhibit various coordination modes, including monodentate, exo-bidentate, and endo-bidentate. uninsubria.it

The versatility of pyrazole ligands allows for the construction of mononuclear to polynuclear complexes, with the final structure often dictated by the specific ligand design and reaction conditions. researchgate.netnih.gov

Role of Pyrazolic Nitrogen and Amine Nitrogen in Coordination

In ligands like this compound, both the pyrazolic nitrogen and the exocyclic amine nitrogen can participate in coordination. The pyrazole ring contains two nitrogen atoms; the one not bonded to the substituent at position 1 (the pyridinic nitrogen) is typically the primary coordination site. researchgate.netrsc.org The amino group provides a second potential coordination site, allowing the ligand to act as a bidentate N,N-donor. This chelation results in the formation of a stable five- or six-membered ring with the metal ion.

The coordination of both nitrogen atoms has been observed in various metal complexes. For instance, in some cadmium complexes with 3-aminopyrazole, the ligand bridges metal centers, utilizing both the pyrazole and amino nitrogens. nih.gov The ability of both nitrogen atoms to coordinate is a key factor in the formation of diverse and stable metal complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and similar pyrazole derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gove-journals.inresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Pd(II), Pt(II), Co(II), Cu(II), Zn(II), Cd(II))

A range of transition metal complexes have been synthesized using pyrazole-based ligands. The reaction of pyrazole derivatives with salts of palladium(II) and platinum(II) has been shown to yield square planar complexes. nih.govrsc.orgrsc.org For example, palladium(II) complexes with pyrazolated thio/selenoethers have been synthesized and characterized, revealing a square planar geometry around the palladium center. rsc.org Similarly, platinum(II) complexes with diphenyl-pyrazole derived ligands have been reported. nih.gov

Cobalt(II), copper(II), zinc(II), and cadmium(II) also readily form complexes with pyrazole-containing ligands. rsc.orgnih.govmdpi.comrsc.org Copper(II) complexes, in particular, have been extensively studied and can adopt various geometries, including square planar and octahedral. rsc.orgnih.gov The synthesis of cadmium(II) complexes with a pincer-type s-triazine/pyrazolo ligand has resulted in the formation of dinuclear structures. mdpi.com The table below summarizes some of the reported transition metal complexes with related pyrazole ligands.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference(s) |

| Pd(II) | Pyrazolated thio/selenoethers | Square Planar | rsc.org |

| Pt(II) | Diphenyl-pyrazole derivatives | Square Planar | nih.gov |

| Co(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Octahedral | rsc.orgrsc.org |

| Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Square Planar | rsc.orgnih.govrsc.org |

| Zn(II) | Pyrazole-based ligands | Varies | rsc.org |

| Cd(II) | s-Triazine/pyrazolo ligand | Dinuclear | mdpi.com |

| Cd(II) | 3-Aminopyrazole | Octahedral | nih.gov |

Spectroscopic Characterization of Complexes (e.g., IR, NMR, UV-Vis)

The characterization of these metal complexes relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the N-H and C=N bonds in the pyrazole ring upon complexation provide evidence of coordination. e-journals.inresearchgate.net For instance, a shift in the ν(NH) and ν(C=N) bands can indicate the involvement of the amino and pyrazolic nitrogen atoms in bonding to the metal. e-journals.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. researchgate.netacs.orgnih.gov Coordination-induced shifts in the proton and carbon signals of the ligand can confirm the binding of the ligand to the metal center. acs.orgnih.gov For platinum complexes, ¹⁹⁵Pt NMR can provide additional information about the coordination environment of the platinum ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) bands can provide information about the geometry and electronic structure of the complex. e-journals.innih.gov

Applications of Coordination Compounds Derived from Amino-Pyrazoles

Coordination compounds derived from amino-pyrazoles have garnered significant interest due to their potential applications in various scientific and technological fields. These applications stem from the unique electronic and structural properties of the resulting metal complexes, which can be fine-tuned by modifying the pyrazole ligand or the metal center.

Coordination complexes of amino-pyrazoles have shown promise as catalysts in a range of organic transformations. The catalytic activity of these complexes is influenced by the nature of the metal ion and the ligand framework. For instance, palladium complexes with pyrazole-based phosphine (B1218219) ligands have been effectively used in Suzuki coupling and amination reactions. researchgate.net The pyrazole moiety in these ligands allows for the modulation of the electronic and steric properties of the catalyst, which is crucial for optimizing catalytic efficiency. researchgate.net Protic pyrazole complexes have also been investigated for their catalytic applications in reactions such as hydrogenation, transfer hydrogenation, and borrowing hydrogen catalysis. nih.gov

In the realm of nanotechnology, amino-pyrazole ligands have been utilized in the synthesis of metal nanoparticles. An N-alkylaminopyrazole has been shown to induce the formation of gold nanoparticles (AuNPs), stabilize them, and remain available for coordination with heavy metal ions. nih.gov This multifunctional capability makes them attractive for applications in sensing and diagnostics. nih.gov The synthesis of various pyrazole derivatives has also been achieved using nanoparticle catalysis, highlighting the synergistic relationship between pyrazole chemistry and nanotechnology. nih.govresearchgate.net

Amino-pyrazoles serve as valuable building blocks in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic ligands. The ability to tailor the organic ligand is a key feature of MOFs, allowing for the design of materials with specific properties for applications in gas storage, separation, and catalysis. digitellinc.com

Pyrazole-based ligands have been successfully employed to construct MOFs with interesting structural features and functionalities. digitellinc.comrsc.org For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc-based MOFs for the selective adsorption of organic dyes. rsc.org The porous nature and tunable properties of pyrazole-based MOFs also make them suitable for applications such as the capture of harmful substances like formaldehyde (B43269). researchgate.net Specifically, an aluminum pyrazole dicarboxylate MOF, known as MOF-303, has demonstrated high efficiency and reusability for formaldehyde capture. researchgate.net The versatility of pyrazole-based ligands in MOF synthesis opens up possibilities for creating new materials with advanced applications. researchgate.net

Table 1: Examples of Amino-Pyrazole Based MOFs and their Applications

| MOF Name/Type | Metal Ion | Ligand | Application |

| MOF-1 | Zn(II) | Pyrazole functionalized carboxylic acid | Organic dye adsorption |

| MOF-2 | Zn(II) | Pyrazole functionalized carboxylic acid and an auxiliary ligand | Organic dye adsorption |

| AsCM-303 | Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) | Gas sorption, potential solid-state ligand |

| AsCM-304 | Ni(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) | Gas sorption, SO2 sensing |

| Al-3.5-PDA (MOF-303) | Al(III) | Aluminum pyrazole dicarboxylate | Formaldehyde capture |

This table provides a selection of examples and is not exhaustive.

The intersection of coordination chemistry and biology, known as bioinorganic chemistry, explores the role of metals in biological systems. Coordination complexes of amino-pyrazoles have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The biological efficacy of these metal complexes is often greater than that of the free ligands. nih.gov

Metal complexes containing pyrazole derivatives have demonstrated a broad spectrum of biological activities. nih.gov For instance, copper(II) complexes with pyrazole-based ligands have shown significant antibacterial and antifungal activity. nih.gov The structural characteristics of transition metal complexes with bioactive ligands like amino-pyrazoles can provide valuable insights for the design of new therapeutic agents. researchgate.net The amino group on the pyrazole ring is a key functional group that can be modified to influence the pharmacological properties of the resulting compounds. mdpi.comnih.gov Research has shown that coordination complexes of various transition metals with amino-pyrazole ligands exhibit promising antibacterial and antifungal properties. nih.govnih.gov

Table 2: Biological Activities of Amino-Pyrazole Coordination Compounds

| Metal Ion | Ligand Type | Biological Activity |

| Cu(II) | Pyrazole-based | Antibacterial, Antifungal |

| Ni(II) | Pyrazole-based | Antimicrobial |

| Co(II) | Pyrazole-based | Antioxidant |

| Fe(II)/Fe(III) | Pyrazole-based | Catalytic selectivity, potential anticancer |

| Zn(II) | Pyrazole-based | Antibacterial |

| Cd(II) | Pyrazole-based | Antimicrobial |

| Ir(III) | Pyrazolate | Anticancer |

| Pt(II) | Pyrazolate | Anticancer |

This table summarizes general findings and the specific activity can vary based on the full ligand structure and coordination geometry.

Biological Activity and Mechanistic Investigations of Pyrazole Derivatives Excluding Specific Dosage/administration

General Overview of Pharmacological Potential of Pyrazoles

Pyrazole (B372694) derivatives are recognized for their broad spectrum of biological and pharmacological activities. globalresearchonline.netresearchgate.net Researchers have extensively explored their potential in treating a multitude of diseases. globalresearchonline.netmdpi.com The diverse therapeutic applications of pyrazoles include their use as:

Antimicrobial agents: Effective against a range of bacteria and fungi. globalresearchonline.netnih.govmdpi.com

Anti-inflammatory agents: Demonstrating significant potential in mitigating inflammatory processes. globalresearchonline.netnih.govmdpi.com

Anticancer agents: Showing promise in the inhibition of tumor growth. globalresearchonline.netnih.govmdpi.comrroij.com

Antioxidant agents: Capable of combating oxidative stress. researchgate.netnih.gov

Antiviral agents: Exhibiting activity against various viruses. nih.govresearchgate.net

Antitubercular and Antileishmanial agents: Showing efficacy against specific infectious diseases. globalresearchonline.net

Enzyme inhibitors: Modulating the activity of various enzymes involved in disease pathways. globalresearchonline.netnih.gov

The functionalization of the pyrazole nucleus with different substituents, particularly the amino group, has been a key strategy in developing pharmacologically active compounds. nih.gov The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—significantly influences the resulting biological activity, leading to distinct classes of aminopyrazole isomers with varying therapeutic potentials. researchgate.netnih.gov

Specific Biological Activities Associated with Amino-Pyrazoles

The introduction of an amino group to the pyrazole scaffold gives rise to aminopyrazoles, a class of compounds that has garnered significant attention in medicinal chemistry for its diverse biological activities. nih.govsunderland.ac.ukresearchgate.net The position of this amino substituent is a critical determinant of the compound's pharmacological profile. researchgate.net

Amino-pyrazole derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. nih.gov The effectiveness of these compounds is often dependent on the specific substitutions on the pyrazole ring and the nature of the microbial strain. nih.gov

For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles showed activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. researchgate.net Similarly, certain pyrazole derivatives have been reported to have broad-spectrum antimicrobial, antiviral, and antitumor activities. nih.gov

Research has shown that the introduction of specific functional groups can enhance antimicrobial potency. For example, modifying the pyrazole moiety with an azomethane (B1219989) group containing a hydrophobic aryl moiety resulted in good antibacterial activity. mdpi.com Furthermore, the presence of a dimethyl amine group at the para position of an aryl substituent led to more effective antibacterial activity compared to a methoxy (B1213986) group against all tested isolates. mdpi.com

The following table summarizes the antimicrobial activity of selected pyrazole derivatives:

| Compound Type | Target Organism(s) | Key Findings |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Staphylococcus aureus (methicillin-susceptible and resistant) | Exhibited antimicrobial activity with MIC values of 25.1 and 91.0 μM. researchgate.net |

| Pyrazole-Schiff base derivatives | Gram-positive and Gram-negative bacteria | Showed excellent antibacterial activities with MIC values ranging from 0.125 to 0.50 µg/mL. mdpi.com |

| Pyrazolyl 1,3,4-thiadiazines and hydrazones | Bacteria and Fungi | Displayed remarkable antibacterial and antifungal activities. nih.gov |

| 3-Aminopyrazoles | Gram-negative and Gram-positive bacteria | Exhibited good antibacterial properties. nih.gov |

It is important to note that some aminopyrazole derivatives, such as certain 4-aminopyrazoles, did not exhibit antibacterial or antimycotic activity in specific studies. nih.gov

Several amino-pyrazole derivatives have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and inhibit oxidative processes. nih.govnih.govresearchgate.net The antioxidant capacity is often influenced by the substitution pattern on the pyrazole ring.

For example, N-unsubstituted 4-aminopyrazoles and their hydrochlorides have shown good antioxidant properties, whereas their N-substituted counterparts were found to be less active or inactive. nih.gov In one study, the introduction of amino and hydroxyl groups into the pyrazole nucleus was found to be important for antioxidant activity. researchgate.net

A series of 5-aminopyrazole derivatives were designed and evaluated for their ability to interfere with inflammation and oxidative stress. nih.gov Some of these derivatives demonstrated remarkable inhibition of ROS production in platelets and interesting in vitro radical scavenging properties. nih.govresearchgate.net

The antioxidant activity of selected pyrazole derivatives is highlighted in the table below:

| Compound Class | Assay | Key Findings |

| N-unsubstituted 4-Aminopyrazoles | Not specified | Showed good antioxidant properties. nih.gov |

| 5-Aminopyrazole derivatives | DPPH assay, ROS production in platelets | Remarkably inhibited ROS production and showed radical scavenging properties. nih.govresearchgate.net |

| Pyrazolo-enaminones, bipyrazoles, and pyrazolo-pyridines | DPPH assay | Evaluated for free radical scavenging potentials. researchgate.net |

Pyrazole derivatives have long been recognized for their potent anti-inflammatory effects, with celecoxib (B62257) being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID). globalresearchonline.netnih.govias.ac.inmdpi.commdpi.comresearchgate.net The anti-inflammatory action of many pyrazole compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netfrontiersin.org

Amino-pyrazoles have also been extensively studied as anti-inflammatory agents. nih.govnih.gov For instance, 3-aminopyrazoles are widely reported for their anti-inflammatory properties. mdpi.comnih.gov Some 4-amino-5-phenylpyrazoles have also shown appreciable anti-inflammatory activity. nih.gov

Recent research has focused on developing multi-target anti-inflammatory agents. One such study involved the design and synthesis of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives that exhibited inhibitory activity against COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrase. medchemexpress.com

The table below presents examples of anti-inflammatory pyrazole derivatives:

| Compound Class | Target/Mechanism | Key Findings |

| 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives | COX-2, 5-LOX, Carbonic Anhydrase | Designed as novel multi-target anti-inflammatory agents. medchemexpress.com |

| 3-Aminopyrazoles | General anti-inflammatory | Widely reported as anti-inflammatory agents. mdpi.comnih.gov |

| 4-Amino-5-phenylpyrazoles | General anti-inflammatory | Showed appreciable anti-inflammatory activity. nih.gov |

| Benzotiophenyl and carboxylic acid substituted pyrazoles | COX-2/5-LOX inhibition | Inhibited COX-2 better than celecoxib with similar 5-LOX inhibition to a reference drug. frontiersin.org |

The pyrazole scaffold is a key feature in a number of anticancer agents, and amino-pyrazole derivatives have emerged as a particularly promising class of compounds in cancer research. globalresearchonline.netnih.govias.ac.inmdpi.comrroij.comnih.govnih.gov Their anticancer effects are often mediated through the inhibition of various protein kinases and other cellular targets involved in tumor progression. researchgate.netnih.gov

Numerous studies have demonstrated the potent cytotoxic activity of amino-pyrazole derivatives against a wide range of human cancer cell lines. mdpi.commdpi.comnih.govacs.org For example, a novel series of polysubstituted pyrazole derivatives exhibited high anticancer activity against hepatocellular carcinoma cells, with one compound showing a lower IC50 value than the standard drug cisplatin. mdpi.com

The position of the amino group on the pyrazole ring plays a crucial role in determining the anticancer potential. researchgate.net Both 3-aminopyrazoles and 5-aminopyrazoles have been extensively investigated as anticancer agents. mdpi.comnih.govnih.gov In contrast, 4-aminopyrazoles have generally shown reduced anticancer activity compared to their 3- and 5-amino isomers. nih.gov

The following table summarizes the anticancer activity of various amino-pyrazole derivatives:

| Compound Series | Cancer Cell Line(s) | Key Findings |

| Polysubstituted pyrazole derivatives | HepG2 (Hepatocellular carcinoma) | Exhibited higher anticancer activity than cisplatin. mdpi.com |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | Showed moderate to excellent cytotoxicity. mdpi.com |

| 5-Aminopyrazole derivatives | Various | Deeply studied for their anticancer activity. nih.gov |

| 4-Amino-(1H)-pyrazole derivatives | PC-3, HEL, K562 | Showed potent antiproliferative activity. nih.gov |

| Aryldiazo pyrazoles | MCF-7, HepG2, HCT-116 | Demonstrated very promising anticancer activity. nih.gov |

The anticancer activity of amino-pyrazole derivatives is attributed to various mechanisms of action, with enzyme inhibition being a prominent one. mdpi.comfrontiersin.org Many of these compounds act as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. researchgate.net

Enzyme Inhibition:

Cyclin-Dependent Kinase (CDK) Inhibition: Several indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward CDK2, an enzyme crucial for cell cycle progression. mdpi.com

Janus Kinase (JAK) Inhibition: A series of 4-amino-(1H)-pyrazole derivatives were designed as potent inhibitors of JAKs, which are involved in signaling pathways that can lead to cancer when dysregulated. nih.gov

EGFR and VEGFR-2 Inhibition: Some 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. mdpi.com

Xanthine (B1682287) Oxidase Inhibition: Certain pyrazole derivatives have demonstrated anticancer properties by inhibiting xanthine oxidase, an enzyme that can contribute to oxidative stress and cancer development. nih.gov

Cell Cycle Modulation:

In addition to enzyme inhibition, some amino-pyrazole derivatives exert their anticancer effects by modulating the cell cycle. For instance, two potent anticancer pyrazole–indole hybrids were found to induce apoptosis and affect the cell cycle in HepG2 cancer cells. acs.org

The diverse mechanisms of action of amino-pyrazole derivatives underscore their potential as versatile scaffolds for the development of novel and effective anticancer therapies.

Anticancer Activity

Targeting Kinase Enzymes (e.g., CDK, EGFR, BTK)

Pyrazole derivatives have emerged as a significant class of compounds in the realm of kinase inhibition, a crucial strategy in modern pharmacology, particularly in oncology. Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups, a process known as phosphorylation, which is fundamental to cellular signaling pathways that control cell growth, differentiation, and death. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. rsc.orgnih.gov Several pyrazole-based compounds have been developed as potent CDK inhibitors. For instance, a series of novel pyrazole derivatives were designed and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. rsc.org Compounds such as AT7519 are known pyrazole-containing inhibitors of cyclin-dependent kinases. nih.gov Some synthesized pyrazole derivatives have demonstrated strong inhibitory activity against CDK2, with IC50 values in the low micromolar range. rsc.org For example, compounds 4, 7a, 7d, and 9 (from a specific study) showed potent CDK2 inhibition with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org Further investigations revealed that these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, and promote apoptosis. rsc.orgmdpi.com The pyrazole scaffold is considered a privileged structure for developing kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers. nih.gov Pyrazole derivatives have been investigated as EGFR inhibitors. Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2. mdpi.com For example, one such derivative demonstrated an IC50 of 0.09 µM against EGFR. mdpi.com The development of dual inhibitors is a promising strategy in cancer therapy to overcome resistance and target multiple signaling pathways simultaneously. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase that is a critical component of B-cell receptor signaling and is a validated target in the treatment of B-cell malignancies and autoimmune diseases. acs.org In silico studies have identified pyrazole-containing compounds as potential BTK inhibitors. For example, the ligand L2 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide) showed a strong binding affinity to the BTK kinase domain. acs.org Through lead optimization strategies like scaffold hopping, derivatives with improved pharmacological profiles and reduced toxicity have been designed. acs.org

Table 1: Pyrazole Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| AT7519 | Cyclin-Dependent Kinases (CDKs) | A known pyrazole-containing inhibitor of CDKs. | nih.gov |

| Compounds 4, 7a, 7d, 9 | CDK2 | Potent inhibition with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. Induced G1 phase cell cycle arrest and apoptosis. | rsc.org |

| Fused Pyrazole Derivative (50) | EGFR, VEGFR-2 | Potent dual inhibitor with IC50 values of 0.09 µM (EGFR) and 0.23 µM (VEGFR-2). | mdpi.com |

| Compound 5a | VEGFR2, CDK-2 | Showed promising dual inhibition with IC50 values of 0.267 μM (VEGFR2) and 0.311 μM (CDK-2). | nih.gov |

| L2 | BTK | Identified as a promising BTK inhibitor through in silico docking with a strong binding affinity. | acs.org |

Induction of Apoptosis and Inhibition of Cell Proliferation

A significant aspect of the anticancer activity of pyrazole derivatives lies in their ability to induce programmed cell death, or apoptosis, and to inhibit the uncontrolled proliferation of cancer cells. nih.govnih.gov These compounds often exert their effects through multiple mechanisms, leading to the activation of apoptotic pathways.

One of the key mechanisms involves the generation of reactive oxygen species (ROS). nih.govnih.gov An elevated level of ROS can induce cellular stress and damage, ultimately triggering apoptosis. For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was found to provoke apoptosis in triple-negative breast cancer cells (MDA-MB-468) by increasing ROS levels and activating caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov

Furthermore, pyrazole derivatives can modulate the expression of key proteins involved in apoptosis regulation. Studies have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can activate pro-apoptotic proteins such as Bax and p53, while inhibiting the anti-apoptotic protein Bcl-2. rsc.org This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction. Some of these compounds also cause DNA damage, as evidenced by increased comet tail length in assays, which can also be a potent trigger for apoptosis. rsc.org

Inhibition of cell proliferation is often linked to the ability of these compounds to cause cell cycle arrest. nih.gov By interfering with the function of proteins like CDKs, pyrazole derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions, preventing the cells from dividing. rsc.orgmdpi.com For instance, compound 3f was shown to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govnih.gov

In Vitro Biological Assessment Methodologies

Antioxidant Assays (e.g., DPPH, FRAP)

The antioxidant potential of pyrazole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance.

Several studies have demonstrated the radical scavenging activity of pyrazole derivatives. For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and screened for their antioxidant activity. nih.gov Compounds within this series, including pyrazoline and isoxazoline (B3343090) hybrids, exhibited excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays, with some showing better or comparable activity to the standard antioxidant, ascorbic acid. nih.gov The antioxidant capacity of pyrazoles is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov

In another study, newly synthesized thienyl-pyrazoles were evaluated for their antioxidant properties. nih.gov Notably, compounds 5g and 5h from this series demonstrated excellent DPPH radical scavenging activity with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 = 0.483 ± 0.01 µM). nih.gov Similarly, their hydroxyl radical scavenging activities were also significant. nih.gov

Furthermore, investigations into 5-aminopyrazole derivatives have also highlighted their radical scavenging properties in the DPPH assay. nih.gov The antioxidant potential of pyrazoline derivatives has also been assessed, with some compounds showing a high capacity for free radical scavenging in the DPPH assay. researchgate.net The Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex, is another method used to evaluate the electron-donating capacity of these compounds. researchgate.netresearchgate.net

The table below summarizes the DPPH radical scavenging activity of selected pyrazole derivatives from a study on thienyl-pyrazoles. nih.gov

| Compound | DPPH Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |

| 5a | 0.807 ± 0.01 | 3.534 ± 0.01 |

| 5b | 0.488 ± 0.02 | 1.439 ± 0.01 |

| 5c | 0.529 ± 0.02 | 1.813 ± 0.01 |

| 5d | 0.673 ± 0.01 | 2.641 ± 0.02 |

| 5g | 0.245 ± 0.01 | 0.905 ± 0.01 |

| 5h | 0.284 ± 0.02 | 0.892 ± 0.01 |

| Ascorbic Acid (Standard) | 0.483 ± 0.01 | - |

| BHA (Standard) | - | 1.739 ± 0.01 |

Cytotoxicity Assays against Cancer Cell Lines

Pyrazole derivatives have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines, demonstrating their potential as anticancer agents. nih.govdoaj.org These compounds have shown the ability to inhibit the growth of various cancer cells, often with moderate to excellent cytotoxic activity. nih.gov

For example, a series of novel indole derivatives linked to a pyrazole moiety displayed potent cytotoxicity against human cancer cell lines such as HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung). nih.gov Specifically, derivatives 33 and 34 exhibited IC50 values under 23.7 µM, which was more potent than the standard drug doxorubicin (B1662922) in the tested cell lines. nih.gov Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, compounds 22 and 23 , showed strong cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM against MCF7, A549, HeLa (cervical), and PC3 (prostate) cancer cell lines. nih.gov

Another study identified a pyrazole-based derivative, P3C , which exhibited potent cytotoxicity against 27 human cancer cell lines. nih.gov It was particularly effective against two triple-negative breast cancer (TNBC) cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range (0.25 to 0.49 µM). nih.gov The cytotoxic effects of some pyrazole derivatives appear to be cell-specific. For instance, the derivative TOSIND strongly decreased the viability of MDA-MB-231 breast cancer cells (IC50 of 17.7 ± 2.7 μM after 72 hours) but did not significantly affect MCF7 cells. nih.gov

The table below presents the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 | 8.21 | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 | 19.56 | nih.gov |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 (72h) | nih.gov |

| PYRIND | MCF7 | 39.7 ± 5.8 (72h) | nih.gov |

| Pyrazole derivative 2 | A549 | 220.20 | mdpi.com |

| P3C | Triple-Negative Breast Cancer (TNBC) | 0.25 - 0.49 | nih.gov |

| 5-Aminopyrazole 1g | SK-BR-3 (Breast) | 14.4 | nih.gov |

| Pyrazole L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | acs.org |

| Pyrazole L3 | MCF-7 (Breast) | 81.48 ± 0.89 | acs.org |

Enzyme Inhibition Studies

The therapeutic potential of pyrazole derivatives is often linked to their ability to inhibit specific enzymes involved in disease pathology.

Phosphodiesterase 5 (PDE-5) Inhibition: Certain pyrazole derivatives have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme relevant to the treatment of erectile dysfunction. nih.govacs.org A series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated for their PDE5 inhibitory activity. nih.gov Several compounds in this series displayed IC50 values in the low nanomolar range. Notably, compound 5r showed high potency towards PDE5 with an IC50 of 8.3 nM and a high selectivity of 240-fold over PDE6. nih.gov Other substituted pyrazolopyridines and pyrazolopyridopyridazines have also been developed as orally bioavailable and selective PDE5 inhibitors. acs.orgresearchgate.net

Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) Inhibition: Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs. nih.govresearchgate.net New thymol-pyrazole hybrids have been synthesized as dual COX-2/5-LOX inhibitors. nih.govtandfonline.com Compounds 8b and 8g from this series exhibited in vitro COX-2 inhibitory activity with IC50 values of 0.043 µM and 0.045 µM, respectively, which are nearly equal to that of celecoxib (IC50 = 0.045 µM). tandfonline.com These compounds also showed high selectivity indices and potent 5-LOX inhibition. nih.govtandfonline.com Another series of pyrazole sulfonamide derivatives also produced potent dual inhibitors, with compound 5b showing a COX-2 IC50 of 0.01 µM and a 5-LOX IC50 of 1.78 µM. nih.govmedchemexpress.com

Cytochrome P450 121A1 (CYP121A1) Inhibition: Pyrazole derivatives have been investigated as inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1, a potential target for new anti-tuberculosis drugs. nih.govnih.gov A series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their binding affinity to Mtb CYP121A1. nih.govnih.gov The methoxy triazole derivative with a chloroaryl group (12b ) demonstrated the tightest binding affinity with a Kd of 5.1 ± 1.5 μM. nih.gov In the imidazole series, the propyloxy (11f ) and isopropyloxy (11h ) derivatives also showed good binding affinity. nih.govnih.gov

p38α Mitogen-Activated Protein (MAP) Kinase Inhibition: Pyrazole derivatives have emerged as potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. nih.govnih.govcolumbia.edu A series of N-pyrazole, N'-aryl ureas were identified as a new class of p38 inhibitors. nih.govcolumbia.edu Further modifications led to the discovery of highly potent inhibitors, such as compound 2b (a pyrazole-benzyl urea (B33335) derivative), which effectively inhibited p38α. nih.gov The clinical candidate BIRB 796 also belongs to this class of pyrazole urea-based inhibitors. nih.govcolumbia.edu

The table below provides a summary of the enzyme inhibitory activities of various pyrazole derivatives.

| Enzyme Target | Derivative Class | Key Compound(s) | Inhibitory Activity (IC50/Kd) | Reference |

| PDE-5 | Pyrazolopyrimidopyridazinones | 5r | IC50 = 8.3 nM | nih.gov |

| COX-2 | Thymol-pyrazole hybrids | 8b | IC50 = 0.043 µM | nih.govtandfonline.com |

| COX-2 | Thymol-pyrazole hybrids | 8g | IC50 = 0.045 µM | nih.govtandfonline.com |

| 5-LOX | Thymol-pyrazole hybrids | All target compounds | Higher than quercetin | tandfonline.com |

| COX-2 | Pyrazole sulfonamides | 5b | IC50 = 0.01 µM | nih.govmedchemexpress.com |

| 5-LOX | Pyrazole sulfonamides | 5b | IC50 = 1.78 µM | nih.govmedchemexpress.com |

| CYP121A1 | Triazole diarylpyrazoles | 12b | Kd = 5.1 ± 1.5 µM | nih.gov |

| CYP121A1 | Imidazole diarylpyrazoles | 11f | Kd = 11.73 µM | nih.govnih.gov |

| p38α MAP kinase | Pyrazole-benzyl ureas | 2b | Potent inhibitor | nih.gov |

| p38α MAP kinase | Pyrazole urea-based | BIRB 796 | Clinical candidate | nih.govcolumbia.edu |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

While the synthesis of pyrazole (B372694) cores is well-established, future research will likely focus on developing methodologies for the synthesis of 1,3-disubstituted aminopyrazoles like 2-(3-Amino-1H-pyrazol-1-yl)ethanol that offer superior regioselectivity and adhere to the principles of green chemistry.

Sustainability: A significant opportunity lies in aligning synthetic protocols with green chemistry principles. This involves the use of environmentally benign solvents (such as water or ethanol), the reduction of energy consumption through microwave- or ultrasound-assisted reactions, and the development of recyclable catalysts. One promising avenue is the use of functionalized magnetic nanoparticles as recoverable and reusable catalysts for pyrazole synthesis, which simplifies product isolation and minimizes waste. researchgate.net One-pot, multicomponent reactions (MCRs) that build the molecule in a single step from simple precursors would also represent a major advance in sustainability by reducing waste, time, and resource utilization.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Regioselective Cycloadditions | High control over isomer formation, leading to purer products and higher effective yields. | Adapting existing 1,3-dipolar cycloaddition methods for N-hydroxyethyl hydrazines. |

| Catalytic Nanoparticle Systems | Use of recyclable magnetic catalysts, easy separation, reduced waste, and potential for flow chemistry. | Designing specific Fe₃O₄ or CoFe₂O₄ nanoparticles functionalized for aminopyrazole synthesis. openscience.uz |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles. | Optimization of microwave parameters for the cyclization step forming the pyrazole ring. |

| One-Pot Multicomponent Reactions | Improved atom economy, reduced solvent use, and simplified procedures. | Designing a convergent synthesis from basic building blocks in a single reaction vessel. |

Exploration of New Biological Targets and Mechanisms of Action

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netnih.govnih.gov Future work on this compound should leverage this known potential to explore novel therapeutic applications.

The anticancer potential of pyrazole derivatives is significant, with various analogues acting on targets such as cyclin-dependent kinases (CDKs), topoisomerase II, and Aurora kinases. nih.gov A key research opportunity is to screen this compound and its derivatives against a broad panel of cancer cell lines and kinases to identify novel antiproliferative activities. The specific N-hydroxyethyl substituent may confer unique pharmacological properties or selectivity profiles compared to other aminopyrazoles.

Furthermore, aminopyrazoles are known to target the central nervous system; for example, the insecticide Fipronil (B1672679) acts by blocking GABA-A receptors. mdpi.com This suggests that this compound could be investigated for neuroprotective or other neuromodulatory activities. nih.gov High-throughput screening against a diverse set of receptors and ion channels could uncover unexpected biological targets and pave the way for new therapeutic indications.

Rational Design of Highly Selective and Potent Analogues through Computational Approaches

Computational chemistry provides powerful tools to accelerate the drug discovery process. For this compound, a rational design strategy can be employed to create analogues with improved potency and selectivity for specific biological targets identified in screening assays.

The process would begin with molecular docking studies to predict the binding mode of the parent compound within the active site of a target protein (e.g., a specific kinase). Once a plausible binding pose is established, structure-based drug design (SBDD) techniques can be used to guide modifications. For example, the terminal hydroxyl group of the ethanol (B145695) substituent could be functionalized to form additional hydrogen bonds with the protein backbone, or the 3-amino group could be derivatized to occupy a nearby hydrophobic pocket. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of proposed analogues and refine their design. Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time, providing insights into the binding affinity of the newly designed molecules before their synthesis.

| Computational Tool | Application for Analogue Design | Desired Outcome |

| Molecular Docking | Predict the binding orientation of the parent compound in a target's active site. | Identify key interactions (hydrogen bonds, hydrophobic contacts) to guide modifications. |

| Structure-Based Drug Design (SBDD) | Propose structural modifications to the parent compound to enhance binding. | Design new analogues with higher predicted binding affinity and selectivity. |

| Density Functional Theory (DFT) | Calculate electronic properties (e.g., charge distribution, HOMO-LUMO gap) of new designs. | Optimize the electronic complementarity between the ligand and the target. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex in a biological environment. | Assess the stability of the proposed interactions and estimate binding free energy. |

Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Nanotechnology)

The structural features of this compound make it an excellent candidate for integration into multidisciplinary research fields such as chemical biology and nanotechnology.

Chemical Biology: Pyrazole derivatives are known for their remarkable photophysical properties and have been developed as fluorescent probes for bioimaging and chemosensing. rsc.orgnih.gov The this compound scaffold could be elaborated by attaching a fluorophore or a photo-crosslinking group. Such modifications would create chemical probes to visualize biological processes in real-time or to identify the binding partners of the parent molecule within cells, a technique known as activity-based protein profiling.

Nanotechnology: The coordinating ability of the pyrazole nitrogen atoms and the functional handles (amino and hydroxyl groups) allow this molecule to act as a versatile ligand for functionalizing nanoparticles. Research has shown that N-alkylaminopyrazoles can both induce the formation of and stabilize gold nanoparticles (AuNPs), with the pyrazole ligand remaining available on the surface for further interactions, such as sensing heavy metal ions. nih.gov Future work could explore using this compound to create stable AuNPs or functionalized magnetic nanoparticles for applications in targeted drug delivery, diagnostics, or catalysis. openscience.uz

Applications in Advanced Materials and Functional Systems

Beyond biological applications, the unique structure of this compound makes it a valuable building block for the creation of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are increasingly used in MOF synthesis due to their excellent coordinating ability. researchgate.netdigitellinc.com The two adjacent nitrogen atoms of the pyrazole ring, along with the distal amino and hydroxyl groups of this compound, could serve as a multitopic linker to construct novel MOFs. acs.orgrsc.orgrsc.org These materials could be designed to have tailored pore sizes and chemical environments for applications in gas storage, catalysis, or chemical sensing. digitellinc.com

Functional Dyes and Polymers: Heterocyclic compounds, including pyrazoles, are core components of many functional dyes used in textiles, optoelectronics, and as photosensitizers. nih.govmdpi.comimist.ma The aminopyrazole core can be diazotized and coupled to create azo dyes, or the scaffold can be incorporated into larger conjugated systems. nih.gov The hydroxyl group offers a convenient point for polymerization or for grafting the molecule onto polymer backbones or surfaces. Such functional polymers or materials could find use as specialty coatings, sensors, or components in electronic devices.

常见问题

Q. How can computational methods predict the compound’s thermodynamic properties (e.g., vaporization enthalpy) for biomass-derived applications?

- Answer : Group-contribution methods (e.g., Joback or Benson) estimate properties like ΔHvap by decomposing the molecule into functional groups (pyrazole, ethanolamine). Molecular dynamics simulations (e.g., COSMO-RS) refine predictions using solvent-solute interactions .

Q. What strategies improve regioselectivity in pyrazole functionalization during derivatization?

- Answer :

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at the pyrazole 4-position direct electrophiles to the 5-position .

- Steric control : Bulky substituents on the ethanolamine chain suppress undesired side reactions .

- Catalysis : Pd-mediated cross-coupling enhances selectivity for C–H activation .

Methodological Considerations

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Answer :

- Case 1 : If NMR suggests a planar conformation but X-ray shows puckering, verify solvent effects (e.g., crystal packing vs. solution-state dynamics) .

- Case 2 : Discrepancies in hydrogen bonding (IR vs. X-ray) may arise from polymorphism. Perform DSC/TGA to identify phase transitions .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。